2-Fluoro-1-isopropoxy-3-methoxybenzene
Description
2-Fluoro-1-isopropoxy-3-methoxybenzene is a fluorinated aromatic ether characterized by a benzene ring substituted with fluorine, isopropoxy, and methoxy groups at positions 2, 1, and 3, respectively. Its molecular formula is C₁₀H₁₃FO₂, with a molecular weight of 184.21 g/mol.
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-1-methoxy-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7H,1-3H3 |
InChI Key |
KYYCQEBCAQSENN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1F)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
In contrast, the CF₃ group in the analog from significantly reduces electron density, favoring electrophilic resistance . Steric Hindrance: The isopropoxy group’s bulkiness may slow reaction kinetics compared to smaller substituents (e.g., methoxy).
Functional Group Diversity: The boronic acid analog () introduces a reactive B(OH)₂ group, enabling Suzuki-Miyaura cross-coupling reactions, unlike the non-boronic compounds .
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
- Solubility : Methoxy groups generally enhance polarity and water solubility, but the isopropoxy group’s hydrophobicity may offset this effect. The CF₃-containing analog () is likely less polar due to its trifluoromethyl group .
- Melting/Boiling Points: Fluorinated aromatics typically exhibit higher melting points than non-fluorinated analogs. For example, 2-fluorophenol melts at 14°C, whereas phenol melts at 40°C.
Research Findings and Trends
Electrophilic Substitution : Fluorine’s meta-directing nature may complicate further functionalization, necessitating protective strategies for methoxy/isopropoxy groups.
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